molecular formula C27H30N2O4 B3553728 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide

Cat. No. B3553728
M. Wt: 446.5 g/mol
InChI Key: SGAFBTDKNFEGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the family of benzamides and is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).

Mechanism of Action

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide is a selective agonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7nAChR leads to the release of neurotransmitters such as acetylcholine, which plays a crucial role in cognitive function and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound enhances cholinergic neurotransmission, which is crucial for cognitive function and memory formation. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide in lab experiments is its selective agonist activity towards the α7nAChR, which allows for specific targeting of this receptor. This compound also has a high affinity for the α7nAChR, which allows for potent activation of this receptor. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide. One potential direction is to study the therapeutic potential of this compound in other medical conditions such as depression and anxiety. Another potential direction is to study the pharmacokinetics of this compound and its potential for clinical use. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various medical conditions such as Alzheimer's disease, schizophrenia, and inflammation. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-4-32-24-15-12-20(18-25(24)33-5-2)16-17-28-27(31)22-8-6-7-9-23(22)29-26(30)21-13-10-19(3)11-14-21/h6-15,18H,4-5,16-17H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAFBTDKNFEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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